molecular formula C24H21N3O2S2 B2448192 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1261013-73-3

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2448192
CAS RN: 1261013-73-3
M. Wt: 447.57
InChI Key: CIKJWNOZOSIQSJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups and rings, including an indole ring, a thieno[3,2-d]pyrimidin-4(3H)-one ring, and a phenyl ring . The presence of these rings suggests that the compound may have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The 3D structure of the molecule could be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the functional groups and the electron distribution within the molecule . For example, the indole ring is a common structure in many natural products and pharmaceuticals, and its reactivity has been widely studied.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . These properties could include its solubility, melting point, boiling point, and stability under various conditions.

Scientific Research Applications

  • Methodologies for Synthesizing Thienopyridines and Pyrimidines

    • Abdelriheem, Ahmad, and Abdelhamid (2015) detailed the synthesis of thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives, shedding light on the complexity and diversity of the synthetic pathways that can potentially be applied to similar compounds (Abdelriheem, Ahmad, & Abdelhamid, 2015).
  • Heterocyclization Processes

    • Frolova, Kim, Sharutin, and Shal’kova (2016) explored the heterocyclization of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}pyrimidin-4(3H)-ones, a process that might be relevant to the synthesis or functionalization of the compound (Frolova et al., 2016).
  • Antitumor Activity

    • Hafez and El-Gazzar (2017) synthesized and evaluated a series of thieno[3,2-d]pyrimidine derivatives for antitumor activity, highlighting the potential biomedical applications of these compounds (Hafez & El-Gazzar, 2017).
  • Novel Derivatives and Biological Activities

    • Bassyouni and Fathalla (2013) delved into the synthesis of new heterocyclic sulfanyl pyrimidin-4(3H)-one derivatives, indicating a spectrum of biological activities such as antimicrobial and anticancer properties (Bassyouni & Fathalla, 2013).
  • Synthesis of Pyrido-Thieno-Pyrimidinones

    • Yuh-Wen Ho (2001) documented the synthesis of pyrido[3', 2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones and related derivatives, further expanding the scope of potential chemical manipulation and applications of related compounds (Ho, 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, it would interact with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing methods for its synthesis .

properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S2/c1-15-11-16(2)13-18(12-15)27-23(29)22-19(8-10-30-22)25-24(27)31-14-21(28)26-9-7-17-5-3-4-6-20(17)26/h3-6,8,10-13H,7,9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKJWNOZOSIQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N4CCC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

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